molecular formula C17H16Cl2N4O2S2 B4282064 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B4282064
M. Wt: 443.4 g/mol
InChI Key: SYRZDTOLESCFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole, also known as DBIBDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities. DBIBDT has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is not fully understood, but it is thought to involve the interaction of the sulfonamide group with various proteins and enzymes. This interaction may result in the modulation of enzymatic activity, leading to the observed biochemical and physiological effects of 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole.
Biochemical and physiological effects:
4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of metalloproteases, the modulation of calcium signaling, and the induction of apoptosis in cancer cells. These effects make 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole a promising candidate for further research in the fields of cancer biology and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has several advantages as a research tool, including its high selectivity for certain metal ions and its ability to emit a fluorescent signal upon binding. However, the compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the development of new fluorescent probes based on the structure of 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole and its potential interactions with other proteins and enzymes.

Scientific Research Applications

4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes 4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole a valuable tool for studying metal ion homeostasis in cells and tissues.

properties

IUPAC Name

4-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S2/c18-13-3-1-4-14(19)12(13)11-22-7-9-23(10-8-22)27(24,25)16-6-2-5-15-17(16)21-26-20-15/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZDTOLESCFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.